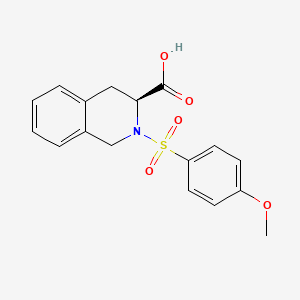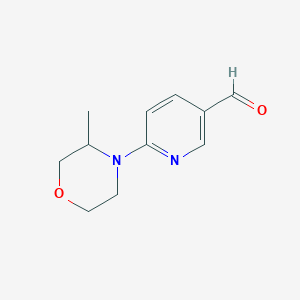
2,2,2-Trifluoroethyl 6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl 6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate: is a synthetic organic compound with the molecular formula C13H14F3NO2 and a molecular weight of 273.25 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a tetrahydroquinoline ring, and a carboxylate ester functional group. It is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves the following steps:
Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene under acidic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Esterification: The final step involves the esterification of the carboxylic acid group with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
化学反応の分析
Types of Reactions
2,2,2-Trifluoroethyl 6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学的研究の応用
2,2,2-Trifluoroethyl 6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoroethyl group.
作用機序
The mechanism of action of 2,2,2-Trifluoroethyl 6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its trifluoroethyl and tetrahydroquinoline moieties. These interactions can modulate biological pathways, leading to the observed biological effects.
類似化合物との比較
2,2,2-Trifluoroethyl 6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate: can be compared with other similar compounds, such as:
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2,2,2-Trifluoroethyl methacrylate
- 2,2,2-Trifluoroethyl 2-methylprop-2-enoate
These compounds share the trifluoroethyl group but differ in their core structures and functional groups, leading to unique chemical and biological properties.
特性
分子式 |
C13H14F3NO2 |
|---|---|
分子量 |
273.25 g/mol |
IUPAC名 |
2,2,2-trifluoroethyl 6-methyl-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H14F3NO2/c1-9-4-5-11-10(7-9)3-2-6-17(11)12(18)19-8-13(14,15)16/h4-5,7H,2-3,6,8H2,1H3 |
InChIキー |
VQCGPHJEFCQKOO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B13162086.png)
